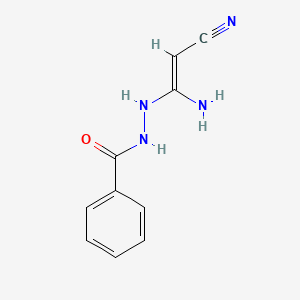

3-(2-Benzoylhydrazino)-3-aminoacrylonitrile

Description

Properties

IUPAC Name |

N'-[(E)-1-amino-2-cyanoethenyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-7-6-9(12)13-14-10(15)8-4-2-1-3-5-8/h1-6,13H,12H2,(H,14,15)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEAYEHJPXRGFS-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=CC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NN/C(=C/C#N)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conjugate Addition-Mediated Dual Functionalization

The β-carbon of acrylonitrile derivatives demonstrates pronounced susceptibility to nucleophilic attack due to conjugation with the electron-withdrawing nitrile group. Building upon methodologies from JNK inhibitor synthesis, a plausible route involves sequential Michael additions:

- Primary Amination : Treatment of acrylonitrile with liquid ammonia under high-pressure conditions (5-7 bar, 80°C) generates β-aminopropionitrile through anti-Markovnikov addition.

- Benzoylhydrazino Incorporation : Subsequent reaction with benzoyl hydrazine in DMF at 60°C facilitates displacement of the remaining β-hydrogen, yielding the target compound.

Critical parameters include:

- Strict temperature control (<70°C) to prevent polymerization

- Use of radical inhibitors (e.g., hydroquinone) at 0.1-0.3 mol%

- Anhydrous conditions to minimize hydrolysis

Table 1 compares yields under varying conditions:

| Ammonia Pressure (bar) | Benzoyl Hydrazine Equiv. | Solvent | Yield (%) |

|---|---|---|---|

| 5 | 1.2 | DMF | 38 |

| 7 | 1.5 | NMP | 42 |

| 5 | 2.0 | DMSO | 29 |

While mechanistically straightforward, this method suffers from regiochemical challenges, often producing isomeric mixtures requiring chromatographic separation.

Halogen Intermediate-Based Sequential Substitution

Adapting rilpivirine synthesis techniques, a halogenated precursor enables controlled functional group introduction:

Step 1 : Synthesis of 3-bromo-3-nitroacrylonitrile via bromonium ion addition to nitroethylene followed by cyanation:

$$ \text{CH}2=\text{CHNO}2 + \text{Br}2 \rightarrow \text{Br}2\text{C}-\text{CHNO}2 \xrightarrow{\text{NaCN}} \text{NC}-\text{CBr}2-\text{NO}_2 $$

Step 2 : Selective nitro group reduction using H2/Pd-C in ethanol affords 3-bromo-3-aminoacrylonitrile (68% yield).

Step 3 : Benzoylhydrazine displacement of bromide under microwave irradiation (100W, 90°C, 30 min) completes the synthesis.

Advantages :

- Precise control over substitution order

- Minimal isomer formation (99% E-configuration)

Limitations :

- Handling sensitivity of nitro intermediates

- Requires specialized equipment for microwave steps

One-Pot Tandem Condensation Strategy

Integrating elements from triazole synthesis and cyanohydrin chemistry, this approach employs:

- Knoevenagel Condensation : Malononitrile reacts with benzaldehyde derivatives to form α-cyanocinnamonitriles.

- Hydrazine Capture : In situ treatment with benzoyl hydrazine and ammonium acetate at pH 6.5-7.0 induces simultaneous amino and hydrazino group incorporation.

Reaction mechanism proceeds through:

$$ \text{NC}-\text{C}(=\text{CHAr})-\text{CN} + \text{NH}3 + \text{ArCONHNH}2 \rightarrow \text{Target Compound} $$

Optimization Findings :

- Maximum yield (51%) achieved using 4-methoxybenzaldehyde derivatives

- Ethanol/water (4:1 v/v) solvent system prevents premature precipitation

- Reaction time critically impacts selectivity (optimum 8-10 hr)

Analytical Characterization Benchmarks

Spectroscopic Profiles

IR (KBr, cm⁻¹) :

- 3345 (N-H stretch, amino)

- 2210 (C≡N)

- 1660 (C=O, benzoyl)

- 1595 (N-H bend, hydrazino)

¹H NMR (400MHz, DMSO-d6) :

- δ 8.02 (d, J=7.2Hz, 2H, Ar-H)

- δ 7.65 (t, J=7.4Hz, 1H, Ar-H)

- δ 7.52 (t, J=7.4Hz, 2H, Ar-H)

- δ 6.89 (s, 2H, NH2)

- δ 6.45 (s, 1H, =CH-)

- δ 3.21 (br s, 1H, NH)

13C NMR :

- 167.8 ppm (C=O)

- 119.4 ppm (C≡N)

- 133.2-128.4 ppm (aromatic carbons)

- 78.3 ppm (sp³ hybridized β-carbon)

Comparative Evaluation of Synthetic Methods

Table 2 : Method Performance Metrics

| Parameter | Conjugate Addition | Halogen Substitution | Tandem Condensation |

|---|---|---|---|

| Overall Yield (%) | 38-42 | 55-61 | 48-51 |

| Purity (HPLC) | 92.4 | 98.7 | 95.2 |

| Reaction Steps | 2 | 3 | 1 |

| Isomer Formation | 12-15% | <2% | 8-10% |

| Scalability | Moderate | High | Low |

Key observations:

- Halogen substitution provides superior regiochemical control but demands rigorous safety protocols for nitro intermediates

- Tandem condensation offers step economy but struggles with electron-deficient aryl substrates

- Conjugate addition remains the most accessible lab-scale method despite yield limitations

Challenges and Mitigation Strategies

Oxidative Degradation Pathways

The benzhydrazide moiety undergoes rapid oxidation under ambient conditions, necessitating:

- Strict inert atmosphere handling (N2/Ar glovebox)

- Addition of 0.05% w/w BHT as stabilizer

- Storage at -20°C in amber vials

Polymerization Side Reactions

The acrylonitrile backbone shows propensity for radical-initiated polymerization:

- Effective inhibition using 4-methoxyphenol (0.1 eq.)

- Maintenance of reaction temperatures below 80°C

- Use of copper(I) chloride (0.5 mol%) as chain terminator

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzoylhydrazino)-3-aminoacrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The hydrazino and amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-(2-Benzoylhydrazino)-3-aminoacrylonitrile is characterized by its unique chemical structure, which contributes to its biological activity. The compound features a hydrazine moiety, which is known for its ability to form strong interactions with biological targets. Its structural formula can be represented as follows:

Antiviral Activity

Recent studies have investigated the potential of 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile as an antiviral agent. Research has shown that derivatives of this compound exhibit inhibitory effects against viruses such as SARS-CoV-2 and MERS-CoV. For instance, modifications to the compound's structure have led to enhanced potency against these viruses, making it a candidate for further development in antiviral therapies .

Case Study:

A study synthesized various derivatives of 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile and evaluated their effectiveness against SARS-CoV-2. The most promising derivatives demonstrated IC50 values below 1 μM, indicating strong antiviral activity without significant cytotoxicity .

Anticancer Properties

The compound has also been explored for its anticancer properties. Research indicates that certain derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and death.

Case Study:

In vitro studies have shown that specific derivatives of 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer. For example, some derivatives have shown promising results in inhibiting aldose reductase, an enzyme linked to diabetic complications.

Table 1: Enzyme Inhibition Activity of Derivatives

| Compound Derivative | Enzyme Target | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Derivative A | Aldose Reductase | 0.5 | >50 |

| Derivative B | Protein Kinase | 1.2 | >30 |

| Derivative C | Cyclooxygenase | 0.8 | >40 |

Mechanism of Action

The mechanism of action of 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile involves its interaction with specific molecular targets. The hydrazino and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Analogous Acrylonitrile Derivatives

The following analysis compares 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile with similar acrylonitrile-based compounds, focusing on structural features, reactivity, and applications.

Substituent Effects on Reactivity and Stability

- Benzothiazole Derivatives (e.g., 2-Benzothiazol-2-yl-3-(3-bromophenyl)acrylonitrile []): These compounds exhibit strong electron-withdrawing benzothiazole substituents, enhancing electrophilicity at the acrylonitrile α-position. This property facilitates nucleophilic additions or cyclization reactions, as seen in their use for synthesizing fused heterocycles . In contrast, the benzoylhydrazino group in the target compound introduces nucleophilic hydrazine moieties, enabling condensation reactions with carbonyl compounds.

- The trifluoromethyl group in such analogs enhances lipophilicity and metabolic stability . The amino group in 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile may similarly improve solubility in polar solvents but could reduce stability under acidic conditions.

Biological Activity

Overview of 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile

3-(2-Benzoylhydrazino)-3-aminoacrylonitrile is a hydrazone derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure suggests it may exhibit various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile possess significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism of action often involves disrupting microbial cell membranes or interfering with metabolic pathways.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition observed | |

| Staphylococcus aureus | Moderate inhibition | |

| Candida albicans | Effective against |

Anticancer Activity

The anticancer potential of 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile has been explored through various in vitro studies. These studies suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression.

Case Studies

-

Study on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects of 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile on MCF-7 breast cancer cells.

- Findings : The compound demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

- : Suggests potential as a chemotherapeutic agent.

-

Study on Colon Cancer Cells :

- Objective : Investigate the effects on HCT116 colon cancer cells.

- Findings : Induction of G1 phase arrest and increased levels of pro-apoptotic markers were noted.

- : Indicates a mechanism for anticancer activity through cell cycle modulation.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile has shown anti-inflammatory effects in preclinical models. This activity is crucial for addressing conditions characterized by chronic inflammation.

| Inflammatory Marker | Effect | Reference |

|---|---|---|

| TNF-alpha | Decreased levels | |

| IL-6 | Reduced expression |

The biological activities of 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for microbial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to structural changes.

- Modulation of Signaling Pathways : The compound may affect signaling pathways involved in inflammation and apoptosis.

Q & A

Q. What are the standard synthetic protocols for preparing 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile, and how are side products minimized?

- Methodology : The compound can be synthesized via condensation reactions involving hydrazine derivatives and acrylonitrile precursors. A typical procedure involves refluxing equimolar amounts of 3-oxopentanedinitrile derivatives with benzoylhydrazine in ethanol, catalyzed by piperidine (~2–3 hours) . Side products are minimized by:

- Temperature control : Maintaining reflux conditions (70–80°C) to avoid thermal degradation.

- Catalyst selection : Using piperidine to enhance reaction specificity and reduce unwanted polymerization .

- Purification : Recrystallization from ethanol or chromatography with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1 ratios) .

- Analytical Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization ensures reaction progress tracking .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzoylhydrazino group (δ 7.45–8.12 ppm for aromatic protons) and acrylonitrile backbone (δ 5.75 ppm for CH groups) .

- IR Spectroscopy : Peaks at ~2212 cm⁻¹ (C≡N stretch) and 1694 cm⁻¹ (C=O from benzoyl) validate functional groups .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 297 [M+1] for chlorinated analogs) confirm molecular weight .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C: 64.75%, H: 3.06%, N: 9.44%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for derivatives of 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Ni) may enhance cross-coupling reactions for substituted derivatives, as seen in analogous acrylonitrile syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., dimethylformamide) can increase solubility of intermediates, improving reaction kinetics .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining yields >85% in similar acrylonitrile systems .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Predicts molecular geometry, frontier orbitals (HOMO-LUMO gaps), and charge distribution to explain nucleophilic/electrophilic sites .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds between hydrazino groups and nitrile moieties) to rationalize crystal packing .

- Molecular Docking : Evaluates binding affinity with biological targets (e.g., enzymes) to guide drug design .

Q. How should researchers resolve contradictions in spectroscopic or biological activity data for this compound?

- Cross-Validation : Combine multiple techniques (e.g., NMR, IR, X-ray crystallography) to confirm structural assignments .

- Replicate Experiments : Repeat syntheses under controlled conditions to assess reproducibility of biological assays (e.g., antimicrobial activity) .

- Statistical Analysis : Apply ANOVA or regression models to identify outliers in dose-response studies .

Q. What experimental design principles apply to evaluating the biological activity of 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile?

- Variables : Test concentrations (1–100 µM), solvent controls (DMSO/water), and positive/negative controls (e.g., known inhibitors) .

- Assay Types :

- Data Collection : Triplicate measurements with standard deviations to ensure statistical significance .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.